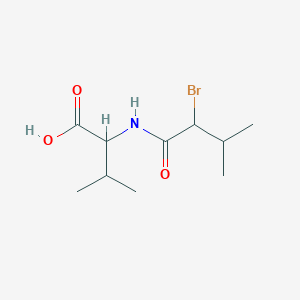
N-(2-Bromo-3-methylbutyryl)-dl-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-3-methylbutyryl)-dl-valine is a synthetic compound characterized by its unique chemical structure. It is often used in various scientific research applications due to its distinctive properties. The compound’s molecular formula is C9H15BrN2O4, and it has a molecular weight of 295.135 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-methylbutyryl)-dl-valine typically involves the reaction of 2-bromo-3-methylbutyryl chloride with dl-valine in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-methylbutyryl)-dl-valine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-Bromo-3-methylbutyryl)-dl-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-methylbutyryl)-dl-valine involves its interaction with specific molecular targets. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the alteration of molecular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-3-methylbutyryl)-glycylglycine
- 2-Bromoisobutyryl bromide
- Ethyl 4-bromobutyrate
Uniqueness
N-(2-Bromo-3-methylbutyryl)-dl-valine is unique due to its specific chemical structure, which includes a valine moiety.
Properties
CAS No. |
6491-38-9 |
|---|---|
Molecular Formula |
C10H18BrNO3 |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-[(2-bromo-3-methylbutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18BrNO3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,1-4H3,(H,12,13)(H,14,15) |
InChI Key |
TXBCCLQZSRLUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


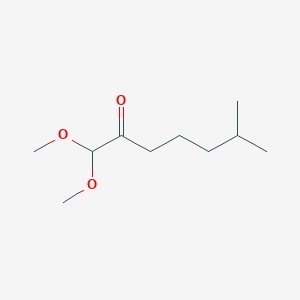
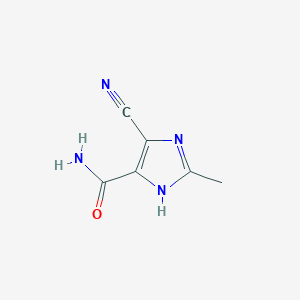
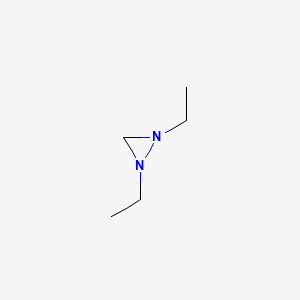
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
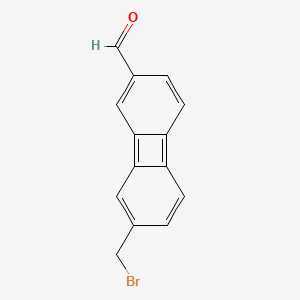
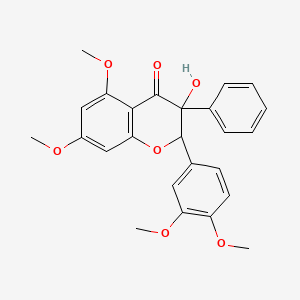
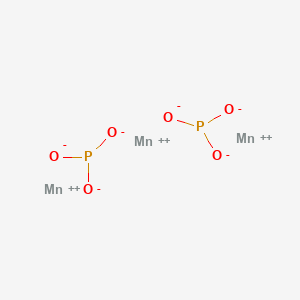
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
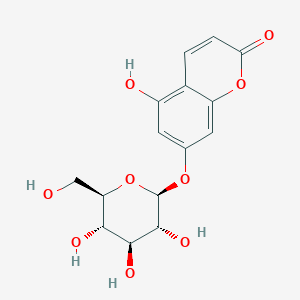
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
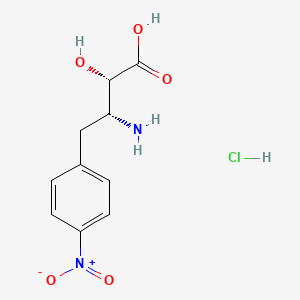
![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
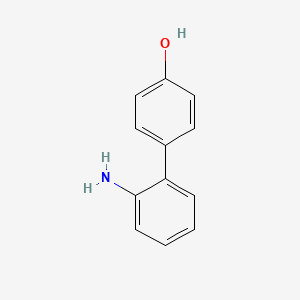
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
